![molecular formula C17H24N2O3S B5505089 N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)
N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" is a chemical compound that has been synthesized and analyzed for its various properties in organic chemistry. This compound features morpholine and cyclohepta[b]thienyl groups, and its study provides insights into the synthesis and characteristics of similar complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" often involves cross-recyclization reactions. For instance, Dyachenko and Dyachenko (2008) discussed the synthesis of related compounds by cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholine derivatives (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through X-ray crystallography. The study by Dyachenko and Dyachenko (2008) provides an example of such structural determination using X-ray analysis (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
The chemical reactions of such compounds often involve interactions with various reagents to form new derivatives. Goudie et al. (1983) reported the synthesis of a related compound via regiospecific alkylation and subsequent reactions (Goudie, Rosenberg, & Ward, 1983).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds. Unfortunately, specific data for "N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" is not available in the sourced literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound’s molecular structure. Studies like those by Dyachenko and Dyachenko (2008) provide insight into the reactivity of similar compounds through their synthesis and structural analysis (Dyachenko & Dyachenko, 2008).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including morpholine derivatives, displaying significant anticonvulsant activity across preclinical seizure models. These compounds, which incorporate chemical fragments of well-known antiepileptic drugs, showed a broad spectrum of activity, notably compound 11 demonstrating high protection without impairing motor coordination, suggesting a potential for developing new anticonvulsant therapies (Kamiński et al., 2015).
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) described the development of a water-soluble neurokinin-1 receptor antagonist, demonstrating high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This indicates the utility of morpholine derivatives in addressing conditions related to NK1 receptor activity, such as depression and vomiting (Harrison et al., 2001).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibition
Kauffman et al. (2000) explored the synthesis of beta-amino alcohol derived from morpholine, leading to the development of an efficient route to DPC 963, a second-generation NNRTI drug candidate. This showcases the role of morpholine derivatives in the synthesis of compounds with potential applications in HIV treatment (Kauffman et al., 2000).
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-14(20)18-16-15(17(21)19-8-10-22-11-9-19)12-6-4-3-5-7-13(12)23-16/h2-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJGSXNEBTJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.